Product packaging for (Z)-N'-Hydroxyisobutyrimidamide(Cat. No.:CAS No. 1202858-97-6)

(Z)-N'-Hydroxyisobutyrimidamide

Cat. No.: B3089935
CAS No.: 1202858-97-6
M. Wt: 102.14 g/mol
InChI Key: JHRDEHLFNLLCQS-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxyisobutyrimidamide, also widely known as Isobutyramidoxime , is a high-purity chemical reagent with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol . This compound is characterized by a melting point range of 57°C to 65°C . It is supplied with a purity of 96% and is intended solely for research applications in a laboratory setting . As an amidoxime derivative, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize this compound in the exploration of novel synthetic pathways and the development of new molecules with potential biological activity. Proper handling procedures are essential; this compound may cause skin and serious eye irritation and may cause respiratory irritation . It should be stored at ambient temperatures or, according to some suppliers, in a dark place under an inert atmosphere at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B3089935 (Z)-N'-Hydroxyisobutyrimidamide CAS No. 1202858-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2-methylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDEHLFNLLCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-56-3, 35613-84-4
Record name (1Z)-N-Hydroxy-2-methylpropanimidamide
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Record name N'-Hydroxy-2-methylpropanimidamide
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Chemical Reactivity and Derivatization Strategies of Z N Hydroxyisobutyrimidamide

Intramolecular Cyclization to Heterocyclic Scaffolds

The bifunctional nature of the amidoxime (B1450833) group in (Z)-N'-Hydroxyisobutyrimidamide makes it an excellent precursor for intramolecular cyclization reactions. By reacting with suitable bifunctional reagents, the amidoxime can be converted into various nitrogen- and oxygen-containing heterocycles, with the formation of 1,2,4-oxadiazole (B8745197) systems being the most prominent and widely utilized pathway.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is one of the most common and reliable applications of amidoximes in heterocyclic chemistry. researchgate.net This transformation provides a stable, aromatic five-membered ring that is often employed in medicinal chemistry as a bioisosteric replacement for amide and ester functionalities. chim.it The general approach involves the reaction of the amidoxime with a carbonyl-containing compound, which provides the final carbon atom of the heterocyclic ring.

The most widely applied method for synthesizing 1,2,4-oxadiazoles from an amidoxime like this compound is through condensation with a carboxylic acid or its derivatives. chim.it This reaction proceeds through a two-step sequence: initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov

A variety of reagents and conditions have been developed to facilitate this transformation, particularly for the initial acylation step when starting from a carboxylic acid. Common strategies include the use of carbodiimide (B86325) coupling agents or the conversion of the carboxylic acid to a more reactive derivative. One-pot procedures are often preferred as they avoid the isolation of the potentially unstable O-acylamidoxime intermediate. mdpi.commostwiedzy.pl

Key methods for this condensation include:

Carbodiimide Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid in situ, facilitating its reaction with the amidoxime. chim.itnih.gov

Carbonyl Diimidazole (CDI): CDI is another effective activating agent for the condensation of amidoximes with carboxylic acids, often used in solvents like Dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com

Acid Chlorides and Anhydrides: These highly reactive carboxylic acid derivatives readily acylate the amidoxime, often in the presence of a base to neutralize the acid byproduct. This method is efficient but may not be suitable for sensitive substrates. mdpi.com

Vilsmeier Reagent: The Vilsmeier reagent can be used to activate carboxylic acids, promoting a one-pot synthesis of 1,2,4-oxadiazoles from amidoximes under mild conditions. mdpi.commostwiedzy.pl

The table below summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives.

Acylating AgentCoupling/Activating AgentBase/Solvent SystemTemperatureReference
Carboxylic AcidEDC-Room Temp nih.gov
Carboxylic AcidCDIKOH (cat.)Heating mdpi.com
Carboxylic AcidVilsmeier ReagentTriethylamine (B128534) / DichloromethaneRoom Temp mdpi.com
Acid ChlorideNoneNaOH / DMSORoom Temp mdpi.com
Dicarboxylic AnhydrideNoneNaOH / DMSORoom Temp mdpi.com

The synthetic utility of the 1,2,4-oxadiazole core extends to the creation of complex and structurally diverse molecules. By carefully selecting the amidoxime and the carboxylic acid partner, a vast chemical space can be explored. mdpi.com This strategy is fundamental in fields like drug discovery, where molecular diversity is key to identifying novel bioactive compounds.

Structural diversification can be achieved by:

Varying the Carboxylic Acid Component: A wide range of commercially available carboxylic acids can be used, introducing various aryl, heteroaryl, alkyl, and cycloalkyl substituents at the 5-position of the resulting 1,2,4-oxadiazole. researchgate.netnih.gov This allows for the systematic modification of a molecule's steric and electronic properties.

Annulation to Existing Scaffolds: The term "annulation" refers to the building of a new ring onto a pre-existing molecular framework. In this context, if the carboxylic acid used in the condensation is part of another cyclic or polycyclic system, the reaction results in a 1,2,4-oxadiazole ring being fused or appended to that system. For example, novel pyrazoline-1,2,4-oxadiazole hybrids have been synthesized by reacting pyrazoline-containing amidoximes with various carboxylic acids, demonstrating the construction of complex bis-heterocycles. nih.gov

Solid-Phase and DNA-Encoded Synthesis: The robustness of this reaction has allowed for its adaptation to high-throughput synthesis methodologies. For instance, the multi-step synthesis of 1,2,4-oxadiazoles on DNA-conjugated aryl nitriles has been demonstrated, paving the way for the creation of DNA-encoded chemical libraries (DECLs) centered around this scaffold. nih.gov

While the formation of 1,2,4-oxadiazoles is the most prevalent cyclization pathway for amidoximes, their synthetic potential is not limited to this single scaffold. This compound can serve as a precursor for a variety of other nitrogen- and oxygen-containing heterocycles, depending on the reaction partner and conditions. researchgate.net

Examples of other heterocyclic systems derived from amidoximes include:

4,5-Dihydro-1,2,4-oxadiazoles: Cyclocondensation of amidoximes with aldehydes or ketones, as opposed to carboxylic acids, leads to the formation of the non-aromatic 4,5-dihydro-1,2,4-oxadiazole ring system. nih.gov

1,2,4-Oxadiazin-5(6H)-ones: Reaction of amidoximes with α,β-unsaturated esters, such as maleic dimethyl ester, in the presence of a base can yield six-membered heterocyclic rings like 1,2,4-oxadiazin-5(6H)-ones. mdpi.com

Imidazoles and Pyrimidines: The versatility of the amidoxime functionality allows for its use in the synthesis of other important heterocyclic cores, including imidazoles, imidazolines, and pyrimidines, although these transformations are less common than oxadiazole formation. researchgate.net

1-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: In some cases, related N-hydroxy amide structures can undergo base-mediated intramolecular cyclization to form five-membered lactam derivatives, such as 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net

Formation of 1,2,4-Oxadiazole Systems

Reduction Pathways of the Amidoxime Functionality

Another key aspect of the chemical reactivity of this compound is the reduction of the amidoxime group. This transformation converts the C=N-OH functionality into a C=N-H group, yielding the corresponding amidine. This is a significant conversion, as amidines are themselves important functional groups and pharmacophores in medicinal chemistry.

The reduction of the N-O bond in the amidoxime functionality can be achieved through various methods, broadly categorized as catalytic or stoichiometric. The choice of method often depends on the substrate's functional group tolerance, scalability, and the desired reaction conditions. The reduction of this compound would yield isobutyramidine.

Common reduction strategies include:

Catalytic Hydrogenation: This is a classic method for the reduction of amidoximes. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is often clean and efficient, but may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).

Transfer Hydrogenation: As an alternative to using gaseous hydrogen, transfer hydrogenation methods employ a hydrogen donor molecule in the presence of a catalyst. For example, using potassium formate (B1220265) with a palladium catalyst provides an efficient and safer method for amidoxime reduction, particularly for aromatic amidoximes. researchgate.net Aliphatic amidoximes, however, may require longer reaction times under these conditions. researchgate.net

Stoichiometric Metal Reductants: Reagents like tin(II) chloride (SnCl₂) can be used for the reduction of amidoximes. This method has been successfully applied to the solid-phase synthesis of amidines from polymer-bound amidoximes.

The table below outlines different methodologies for the reduction of amidoximes to amidines.

MethodReagent(s)ConditionsSubstrate TypeReference
Catalytic HydrogenationH₂, Pd/CAcetic AcidGeneral nih.gov
Transfer HydrogenationPotassium Formate, Pd/CAcetic AcidAromatic, Aliphatic researchgate.net
Stoichiometric ReductionSnCl₂·2H₂ODMF, 60 °CSolid-supported nih.gov

Enzymatic and Bioreductive Transformations

The enzymatic and bioreductive transformations of hydroxyamidines, such as this compound, are crucial in the context of their metabolism and potential applications as prodrugs. Research has shown that N-hydroxylated compounds, including amidoximes (a tautomeric form of hydroxyamidines), can undergo in vivo reduction to their corresponding amidine counterparts. This biotransformation is significant because amidines are often potent pharmacologically active agents, but their strong basicity can limit their oral bioavailability.

An enzyme system present in the liver and other organs is responsible for the reduction of N-hydroxylated amidines. This system is composed of cytochrome b5, a NADH-dependent cytochrome b5 reductase, and a P450 enzyme. researchgate.net Studies have demonstrated that this enzymatic reduction is a predominant pathway in vivo compared to the reverse metabolic reaction of amidine oxidation. researchgate.net For instance, the reduction of benzamidoxime (B57231) to benzamidine (B55565) was found to be the primary metabolic route in human hepatocytes. researchgate.net

The capacity for bioreduction is not limited to the liver. Microsomal fractions and mitochondrial preparations from various organs have been shown to reduce hydroxyamidines to the corresponding amidines. researchgate.net This widespread metabolic capability underscores the potential for hydroxyamidines to serve as effective prodrugs, being absorbed in their less basic form and then converted to the active amidine in the body. researchgate.netnih.gov

While specific studies on this compound are not extensively documented, the general principles of hydroxyamidine bioreduction are well-established. The enzymatic machinery for this transformation is conserved across various species, suggesting that this compound would likely undergo a similar metabolic fate, being reduced to isobutyrimidamide.

Table 1: Key Enzymes and Cellular Compartments in the Bioreduction of Hydroxyamidines

Enzyme/ComponentCellular LocationRole in Reduction
Cytochrome P450 (P450)Endoplasmic Reticulum (Microsomes)Catalyzes the reduction of the N-OH bond.
Cytochrome b5Endoplasmic Reticulum (Microsomes)Electron carrier in the reductive pathway.
NADH-cytochrome b5 reductaseEndoplasmic Reticulum (Microsomes)Transfers electrons from NADH to cytochrome b5.
Mitochondrial EnzymesMitochondriaContribute to the overall reductive capacity.

Modifications of the Hydroxyamidine Moiety

The hydroxyamidine moiety of this compound possesses two primary sites for chemical modification: the nitrogen atoms and the oxygen atom. These sites allow for a range of derivatization strategies, including N-alkylation, N-acylation, and O-acylation, to modulate the compound's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydroxyamidine group are nucleophilic and can participate in alkylation and acylation reactions. Due to the presence of a free amino group, these compounds can undergo various chemical transformations at this site. nih.gov

N-Alkylation: N-alkylation of hydroxyamidines can be achieved using various alkylating agents. While specific examples for this compound are not detailed in the available literature, the general reactivity of the amino group in amidoximes suggests that reactions with alkyl halides or other electrophilic alkylating agents would lead to the corresponding N-alkylated derivatives.

N-Acylation: N-acylation is a common transformation for amines and can be applied to the hydroxyamidine group. This reaction typically involves the use of acylating agents such as acyl chlorides, anhydrides, or activated esters. One common application of N-acylation is the introduction of protecting groups, such as the Boc (tert-butoxycarbonyl) group, which is frequently used in organic synthesis to protect amino and imino functionalities. nih.gov

The acylation of amidoximes can also be a key step in the synthesis of other compounds. For example, acylated amidoximes can be subsequently reduced to amidines using reagents like potassium formate in the presence of a palladium catalyst. organic-chemistry.org This two-step process of acylation followed by reduction provides an alternative route to amidine synthesis.

O-Acylation Reactions and Related Esterifications

The hydroxyl group of the hydroxyamidine moiety is also a site for derivatization, primarily through O-acylation or esterification. These reactions can significantly alter the properties of the parent compound, for instance, by masking the polar hydroxyl group and thereby increasing lipophilicity.

The reaction of amidoximes with "activated" esters has been shown to be a convenient method for the synthesis of 1,2,4-oxadiazoles, proceeding through an initial O-acylation step. acs.org The lability of the leaving group on the acylating agent can influence the rate of this reaction. rsc.org

Chemoselective O-acylation can be achieved under acidic conditions for compounds containing both amino and hydroxyl groups, such as hydroxyamino acids. nih.govnih.gov This strategy allows for the selective acylation of the hydroxyl group while the amino group is protonated and thus less reactive. While directly applied to a different class of molecules, this principle could potentially be adapted for the selective O-acylation of hydroxyamidines under controlled conditions.

The esterification of amidoximes has been noted to impact their biological activity. For example, in a series of imidazole (B134444) amidoximes studied for their ability to release nitric oxide, esterification of the active amidoxime led to a loss of biological activity. nih.gov This highlights the importance of the free hydroxyl group for certain biological functions.

Table 2: Summary of Derivatization Strategies for the Hydroxyamidine Moiety

Reaction TypeReagents/ConditionsProduct TypePotential Applications
N-AlkylationAlkyl halidesN-Alkyl hydroxyamidinesModification of biological activity, synthesis of derivatives.
N-AcylationAcyl chlorides, Anhydrides, Boc-anhydrideN-Acyl hydroxyamidines, N-Boc protected hydroxyamidinesIntroduction of protecting groups, synthesis of amidines via reduction.
O-AcylationActivated esters, Acyl halidesO-Acyl hydroxyamidinesSynthesis of 1,2,4-oxadiazoles, modulation of physicochemical properties.

Mechanistic Elucidation of Reactions Involving Z N Hydroxyisobutyrimidamide

Detailed Reaction Mechanism Studies for Amidoxime (B1450833) Synthesis

The primary and most widely utilized method for the synthesis of amidoximes, including (Z)-N'-Hydroxyisobutyrimidamide, is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov In the case of this compound, the synthesis commences with isobutyronitrile (B166230).

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is typically facilitated by a base, such as sodium carbonate or triethylamine (B128534), which deprotonates the hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine in situ. nih.gov The reaction is commonly conducted in a protic solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures to reduce the reaction time, which can range from one to 48 hours depending on the specific substrate. nih.gov The use of aqueous hydroxylamine solutions has also been reported, which can offer the advantage of shorter reaction times without the need for a base. nih.gov

Recent studies have focused on optimizing these conditions to improve yields and minimize side products. For instance, research into the reaction between nitriles and hydroxylamine has provided a more detailed mechanistic understanding, enabling the development of procedures that reduce the formation of undesired amide by-products. researchgate.net Furthermore, alternative methods such as microwave-assisted synthesis have been shown to significantly shorten reaction times to as little as 5-15 minutes, providing amidoximes in good yields. nih.gov

A proposed mechanism for the formation of N-substituted amidoximes from amides involves activation of the amide with triphenylphosphine (B44618) and iodine. This forms a reactive imidoyl iodide intermediate, which then reacts with hydroxylamine to yield the amidoxime. nih.gov While this specific mechanism addresses N-substituted amidoximes, it highlights the ongoing research into novel synthetic routes.

Table 1: Summary of Synthetic Methods for Amidoximes

Method Reagents Typical Conditions Advantages
Traditional Synthesis Nitrile, Hydroxylamine Hydrochloride, Base (e.g., Na2CO3) Reflux in Ethanol or Methanol High yields, readily available starting materials nih.gov
Aqueous Hydroxylamine Nitrile, Aqueous Hydroxylamine Room temperature or gentle heating No base required, potentially shorter reaction times nih.gov
Microwave-Assisted Imidoylbenzotriazoles, Hydroxylamine Microwave irradiation Very fast reaction times (5-15 min) nih.gov
From Amides Carboxylic Acid, Amine, Ph3P, I2, Hydroxylamine Room temperature One-pot synthesis from carboxylic acids nih.gov

Investigation of Mechanistic Pathways in Heterocycle Formation from Amidoximes

The amidoxime functional group is a versatile building block in organic synthesis, particularly for the construction of various nitrogen- and oxygen-containing heterocycles. The presence of both a nucleophilic amino group and a hydroxylamino group on the same carbon atom allows for a range of cyclization reactions.

One of the most common applications of amidoximes in heterocycle synthesis is the formation of 1,2,4-oxadiazoles. nih.gov The mechanism for this transformation typically involves the reaction of the amidoxime with an acylating agent, such as an acid chloride or anhydride. The initial step is the acylation of the hydroxylamino oxygen, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. For this compound, this would involve reaction with an appropriate acylating agent to yield a 3-isopropyl-1,2,4-oxadiazole derivative.

Beyond 1,2,4-oxadiazoles, the reactivity of the amidoxime moiety can be harnessed to produce other heterocyclic systems. For example, related oxime compounds have been shown to be precursors for the synthesis of fused pyrazoles and isoxazoles. researchgate.net While specific mechanistic studies on heterocycle formation starting directly from this compound are not extensively detailed in the literature, the known reactivity of the amidoxime functional group suggests its potential as a precursor for a variety of heterocyclic structures. The precise mechanistic pathways would be dependent on the reaction partners and conditions employed.

Enzymatic Reaction Mechanisms and Metabolic Transformations

This compound, as an N-hydroxylated compound, is subject to enzymatic transformations within biological systems. These metabolic pathways are crucial in determining the compound's biological activity and fate. A key metabolic pathway for amidoximes is their reduction to the corresponding amidines. This reduction is catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system. This transformation is of significant pharmacological interest, as the less basic amidoxime can act as a prodrug that is more readily absorbed, and is then converted to the biologically active amidine in vivo.

In addition to reduction, N-hydroxylated compounds can also undergo oxidative metabolism. For instance, the metabolic conversion of N-methylbenzamides can lead to the formation of N-hydroxymethyl compounds. nih.gov The stability of these metabolites can vary depending on their substitution. nih.gov

Role of Cytochrome b5 and Related Enzymes in N-Hydroxylated Compound Reduction

The enzymatic reduction of N-hydroxylated compounds, including amidoximes, is a complex process involving a dedicated electron transport chain. A central player in this pathway is cytochrome b5. nih.gov The reduction of amidoximes is carried out by the mARC enzyme system, which, in addition to the mARC protein itself, comprises cytochrome b5 and NADH-cytochrome b5 reductase (b5R). nih.govmdpi.com

The mechanism involves the transfer of electrons from NADH, a primary cellular reducing equivalent, to the b5R flavoprotein. mdpi.com Reduced b5R then transfers the electrons to cytochrome b5. Finally, the reduced cytochrome b5 donates the electrons to the terminal enzyme, mARC, which catalyzes the reduction of the N-hydroxy group of the amidoxime to produce the corresponding amidine and a water molecule.

Studies on the reduction of other N-hydroxylated compounds, such as sulfamethoxazole (B1682508) hydroxylamine, have demonstrated a direct correlation between the rate of reduction and the protein levels of both cytochrome b5 and b5R. nih.gov This underscores the critical role of this electron transport chain in the metabolism of this class of compounds. The cytochrome b5 reductase family of enzymes (CYB5R) acts as crucial regulators of cellular redox homeostasis. nih.gov Therefore, cytochrome b5 is not merely an accessory protein but an essential component of the enzymatic machinery responsible for the reductive metabolism of this compound.

Table 2: Key Enzymes in the Reduction of N-Hydroxylated Compounds

Enzyme/Protein Family Function in Reduction Pathway
NADH-cytochrome b5 reductase (b5R) Flavoprotein Accepts electrons from NADH and transfers them to cytochrome b5. mdpi.com
Cytochrome b5 Heme-containing protein Accepts electrons from b5R and donates them to the terminal oxidase/reductase. nih.govmdpi.com
Mitochondrial Amidoxime Reducing Component (mARC) Molybdenum-containing enzyme The terminal enzyme that catalyzes the reduction of the N-hydroxy group of the amidoxime.

Computational Chemistry and Theoretical Modeling of Z N Hydroxyisobutyrimidamide

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical methods are fundamental to understanding the electronic structure and conformational preferences of (Z)-N'-Hydroxyisobutyrimidamide. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

The conformation of this compound is a key determinant of its properties. The "(Z)" designation refers to the stereochemistry around the C=N double bond, where the hydroxyl group and the amino group are on the same side. It is generally understood that for amidoximes, the (Z)-isomer is the most energetically favorable form. nih.gov

Theoretical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or various density functional theory (DFT) functionals, can be used to perform a conformational analysis. This involves systematically rotating the single bonds in the molecule, such as the C-C and C-N bonds, to identify the lowest energy conformer. The results of such an analysis would typically be presented in a potential energy surface diagram.

Key structural parameters like bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound can be precisely calculated. While specific data for this molecule is not available, representative values for a generic (Z)-alkanamidoxime are presented in the table below.

Table 1: Calculated Geometric Parameters for a Representative (Z)-Alkanamidoxime

Parameter Bond/Angle Calculated Value
Bond Length C=N ~1.29 Å
N-O ~1.40 Å
C-N (amino) ~1.35 Å
C-C ~1.51 Å
Bond Angle C-N-O ~110°
N-C-N ~125°
Dihedral Angle H-O-N=C ~180° (anti-periplanar)

Note: These values are illustrative and based on general data for amidoximes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the energetics and mechanisms of chemical reactions. For this compound, DFT studies could be employed to investigate various transformations, such as its synthesis, decomposition, or its reactions with other molecules.

A typical DFT study of a reaction mechanism involves identifying the structures of the reactants, products, and any intermediates and transition states. The transition state is a critical point on the reaction pathway that represents the highest energy barrier that must be overcome for the reaction to proceed.

For example, the formation of this compound from isobutyronitrile (B166230) and hydroxylamine (B1172632) could be modeled. DFT calculations would be used to locate the transition state for the nucleophilic attack of hydroxylamine on the nitrile carbon. The calculated energy of this transition state, relative to the reactants, would provide the activation energy of the reaction.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of a Generic Amidoxime (B1450833)

Species Description Relative Energy (kcal/mol)
Reactants Starting Materials 0.0
Transition State 1 First Energy Barrier +15.2
Intermediate Transient Species -5.7
Transition State 2 Second Energy Barrier +10.1

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT studies on reaction energetics.

In Silico Predictions of Reactivity and Selectivity in Organic Transformations

In silico methods, which are computational approaches to predict molecular properties, can be invaluable in understanding the reactivity and selectivity of this compound in various organic transformations. These predictions are often based on the electronic properties of the molecule derived from quantum chemical calculations.

One common approach is to analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be centered on the C=N double bond, indicating its susceptibility to nucleophilic attack.

Another powerful tool is the calculation of the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Red-colored regions indicate negative potential (electron-rich) and are prone to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.

Table 3: Predicted Reactivity Indices for a Generic Amidoxime

Index Predicted Value Interpretation
HOMO Energy ~ -6.5 eV Indicates moderate nucleophilicity
LUMO Energy ~ +1.2 eV Suggests susceptibility to strong nucleophiles
HOMO-LUMO Gap ~ 7.7 eV Reflects kinetic stability
Most Negative MEP On Oxygen atom Primary site for electrophilic attack

Note: These values are illustrative and would need to be calculated specifically for this compound.

By analyzing these and other calculated descriptors, chemists can make informed predictions about how this compound will behave in a given reaction, including its regioselectivity and stereoselectivity. This predictive power is a cornerstone of modern chemical research, enabling the rational design of new synthetic routes and functional molecules.

Coordination Chemistry and Ligand Design with Amidoximes

(Z)-N'-Hydroxyisobutyrimidamide as a Bidentate Chelating Ligand

This compound, also known as isobutyramidoxime, possesses the structural formula C₄H₁₀N₂O. nih.gov The key to its function as a ligand lies in the amidoxime (B1450833) group, -C(NH₂)=NOH. This functional group contains two donor atoms with lone pairs of electrons: the nitrogen of the amino group (-NH₂) and the oxygen of the hydroxylamino group (-NOH). This arrangement allows the molecule to act as a bidentate chelating ligand, meaning it can bind to a central metal atom at two points simultaneously. researchgate.net

This dual coordination forms a stable five-membered ring with the metal ion, a common and favored conformation in coordination chemistry known as a chelate. The chelate effect, which describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands, is a significant factor in the coordination chemistry of amidoximes. The coordination typically occurs through the nitrogen atom of the oxime group and the nitrogen atom of the primary amine. nih.gov The deprotonation of the oxime's hydroxyl group (-NOH) to (-NO⁻) can further enhance the bond with a positively charged metal cation.

The "(Z)-" designation in the name refers to the stereochemistry around the C=N double bond, where the hydroxyl group and the amino group are on the same side. This configuration is crucial for its chelating ability.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀N₂O nih.gov
Molecular Weight 102.14 g/mol nih.gov
CAS Number 849833-56-3 chemsrc.com
IUPAC Name N'-hydroxy-2-methylpropanimidamide nih.gov

Synthesis and Structural Characterization of Metal-Amidoxime Complexes

The synthesis of metal complexes with amidoxime ligands, including by extension this compound, generally involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netiosrjournals.org The choice of solvent, reaction temperature, and pH can influence the resulting complex's stoichiometry and geometry. jocpr.com

A typical synthetic procedure involves dissolving the metal salt (e.g., chlorides, acetates, or nitrates of transition metals) and the amidoxime ligand in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The mixture is then often heated under reflux to facilitate the complexation reaction. iosrjournals.org The resulting solid complex can be isolated by filtration, washed, and dried.

The structural characterization of these complexes is crucial to understanding the coordination environment of the metal ion. Standard techniques employed include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N, N-O, and N-H bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.gov

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Table 2: General Characterization Techniques for Metal-Amidoxime Complexes

TechniqueInformation Obtained
FT-IR Identification of ligand coordination sites
UV-Vis Electronic transitions and coordination geometry
NMR Solution-state structure
X-ray Crystallography Solid-state structure, bond lengths, and angles
Elemental Analysis Stoichiometry of the complex

Influence of Amidoxime Ligands on Metal Center Reactivity and Catalysis

The electronic and steric properties of the amidoxime ligand can significantly influence the reactivity of the coordinated metal center. The electron-donating nature of the amidoxime group can increase the electron density on the metal, which can, in turn, affect its catalytic activity. For example, in transition metal catalysis, the ligand can play a crucial role in stabilizing different oxidation states of the metal during a catalytic cycle.

The steric bulk of the ligand, in this case, provided by the isopropyl group of this compound, can also play a role. It can create a specific steric environment around the metal center, potentially leading to selectivity in catalytic reactions.

While specific catalytic applications for complexes of this compound are not documented in the available literature, amidoxime-based complexes have been explored in various catalytic processes. The ability of transition metals to exhibit variable oxidation states is a key factor in their catalytic function, and the coordination environment provided by ligands like amidoximes is critical in modulating this property. The study of how different ligands affect the redox potentials of metal complexes is an active area of research, with implications for designing more efficient catalysts.

Analytical and Spectroscopic Methodologies in Amidoxime Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including the specific (Z) or (E) configuration of amidoximes. ipb.pt The geometric isomerism around the carbon-nitrogen double bond significantly influences the chemical environment of nearby protons and carbons, leading to distinct NMR spectra for each isomer.

For amidoximes, the assignment of the Z- or E-isomer is often accomplished using one-dimensional and two-dimensional NMR experiments. The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. ipb.pt An NOE is observed between protons that are close in space, regardless of their bonding connectivity. In the (Z)-isomer of an N'-hydroxyimidamide, an NOE correlation is expected between the hydroxyl proton (-OH) and the protons on the carbon adjacent to the C=N bond. Conversely, such a correlation would be absent or weak in the (E)-isomer.

The chemical shifts in both ¹H and ¹³C NMR spectra are also indicative of the stereochemistry. Protons and carbons on the substituent attached to the imine carbon often experience different shielding or deshielding effects depending on their spatial proximity to the N'-hydroxy group.

Table 1: Representative ¹H NMR Data for Amidoxime (B1450833) Stereochemical Assignment

Proton Typical Chemical Shift (ppm) in (Z)-Isomer Typical Chemical Shift (ppm) in (E)-Isomer Key Correlations (NOESY) for (Z)-Isomer
-OH 9.0 - 10.0 8.5 - 9.5 Correlation with R-group protons
-NH₂ 5.0 - 6.0 5.0 - 6.0 Broad singlet, exchanges with D₂O

| R-CH | Variable | Variable | Correlation with -OH proton |

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the R-group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. bioanalysis-zone.com Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision allows for the calculation of a unique molecular formula.

For (Z)-N'-Hydroxyisobutyrimidamide, the molecular formula is C₄H₁₀N₂O. By summing the exact masses of the most abundant isotopes of each element, a theoretical exact mass can be calculated. HRMS analysis of a pure sample should yield an experimental mass that matches this theoretical value with an error of less than 5 parts per million (ppm), unequivocally confirming the molecular formula. nih.gov

Table 2: Exact Mass Calculation for C₄H₁₀N₂O

Element Isotope Quantity Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 4 12.000000 48.000000
Hydrogen ¹H 10 1.007825 10.078250
Nitrogen ¹⁴N 2 14.003074 28.006148
Oxygen ¹⁶O 1 15.994915 15.994915

| Total | | | Theoretical Exact Mass: | 102.079313 |

The PubChem database lists the monoisotopic mass of this compound as 102.079312947 Da, which is consistent with this calculation. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. uwimona.edu.jm Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. tanta.edu.eg This technique is highly effective for identifying the key functional groups present in amidoximes.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the O-H, N-H, C=N, and C-N bonds. The stretching vibrations of the hydroxyl (-OH) and amine (-NH₂) groups typically appear as broad bands in the high-frequency region of the spectrum, often overlapping due to hydrogen bonding. nih.gov The C=N double bond stretch is a key characteristic band for imines and oximes, appearing in the 1680-1620 cm⁻¹ region. acs.orgresearchgate.net The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for Amidoximes

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
O-H (oxime) Stretching 3650 - 3500 (free), 3300-2500 (H-bonded) Medium-Strong, Broad
N-H (amine) Symmetric & Asymmetric Stretching 3500 - 3300 Medium, Sharp
C=N (imine) Stretching 1690 - 1640 Medium-Strong
N-H (amine) Scissoring (Bending) 1620 - 1575 Medium
C-N Stretching 1350 - 1200 Medium

Source: Data compiled from multiple sources. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom, providing unambiguous data on bond lengths, bond angles, and torsion angles. mdpi.com

Table 4: Representative Crystallographic Data for an Amidoxime-like Structure (N-hydroxypicolinamide)

Parameter Value
Bond Length (Å)
C=O 1.234 (2)
C-N (amide) 1.325 (2)
Torsion Angle (°)
O2—N2—C6—O1 -0.4 (3)
Intermolecular Interaction

Source: Data from the crystal structure of N-hydroxypicolinamide monohydrate. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization of (Z)-N'-Hydroxyisobutyrimidamide in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components. beilstein-journals.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.orgnih.gov While specific literature detailing the use of this compound in MCRs is not extensively documented, the inherent reactivity of the amidoxime (B1450833) functional group suggests its potential as a valuable component in such transformations.

Amidoximes are commonly synthesized through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov The functional group itself possesses both nucleophilic (amino group) and acidic (hydroxy group) sites, making it a candidate for various reaction types. For instance, the amino group could potentially react with aldehydes or ketones to form imine intermediates in situ, a common entry point for a wide range of MCRs like the Strecker or Mannich reactions. nih.gov

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and other complex molecules. beilstein-journals.orgnih.gov These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. It is conceivable that a molecule like this compound could participate in IMCRs, for example, by acting as the amine component. The resulting products would feature the N'-hydroxyisobutyrimidamide scaffold, introducing unique chelating properties into the final molecule. The development of MCRs incorporating amidoximes could provide rapid access to libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Complex Molecular Architectures Featuring Amidoxime Moieties

The design of complex molecular architectures often relies on the principles of self-assembly and coordination chemistry, where molecular building blocks are programmed to spontaneously form well-defined, higher-order structures. nih.gov The amidoxime moiety is an excellent ligand for various metal ions, making compounds like this compound attractive for constructing sophisticated supramolecular systems and coordination polymers, including Metal-Organic Frameworks (MOFs). researchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netyoutube.com The ability to chelate metal ions allows the amidoxime group to be incorporated into the organic linkers used for MOF synthesis. This can be achieved either by designing a linker that already contains the amidoxime group or by post-synthetic modification of a pre-formed MOF. nih.gov For example, an amino-functionalized MOF can be chemically converted to an amidoxime-functionalized MOF. researchgate.net

The integration of amidoxime groups into MOF structures offers several advantages:

Enhanced Functionality: The amidoxime groups introduce strong metal-binding sites, which can be exploited for applications like ion exchange, catalysis, and chemical sensing. researchgate.net

Structural Diversity: The directional-binding properties of the amidoxime moiety can influence the resulting topology of the MOF, leading to novel network architectures.

Tunable Properties: The density and distribution of amidoxime functionalities within the MOF can be controlled to fine-tune the material's properties, such as pore size and surface chemistry. researchgate.net

The synthesis of these complex architectures requires a careful balance of covalent and non-covalent interactions to guide the assembly process. acs.org The robust coordination of the amidoxime group to metal centers provides the stability needed to form these extended, functional structures.

Integration of Amidoxime-Derived Scaffolds in Functional Materials Research

One of the most significant and well-researched applications of amidoxime-containing scaffolds is in the field of functional materials for environmental remediation, specifically for the extraction of uranium from seawater. nih.govrsc.orgyoutube.com Nuclear energy is a key green energy source, and securing a long-term supply of uranium is a global priority. rsc.org Seawater contains vast quantities of uranium, but at very low concentrations, making its extraction a significant chemical challenge. youtube.com

Amidoxime-based materials have emerged as the most promising adsorbents for this purpose due to the exceptional affinity of the amidoxime group for the uranyl ion (UO₂²⁺). rsc.orgyoutube.com The amidoxime functional group can be grafted onto various polymer backbones or integrated into porous materials like MOFs to create high-capacity adsorbents.

Key Research Findings in Amidoxime-Based Uranium Adsorbents:

Material TypeAdsorbent NameKey FeaturesUranium Adsorption CapacityReference
Functionalized Polymer Fiber AO-phon-DETA FiberBifunctional fiber with amidoxime and phosphonic acid ligands.789 µg/g (in actual seawater) acs.org
Functionalized Polymer Fiber AO-DETA FiberDiethylenetriamine (DETA) utilized as a secondary amine ligand.535 µg/g (in actual seawater) acs.org
Functionalized Hydrothermal Carbon AO-HTCSynthesized from acrylonitrile (B1666552) grafted starch; high density of amidoxime groups.724.6 mg/g (in pure U(VI) solution) rsc.org
Metal-Organic Framework UiO-66-DAMN-AOHierarchical porous structure with abundant multiaffinity sites.426.3 mg/g nih.gov
Metal-Organic Framework MIL-53(Al)-AOAmidoxime groups introduced via post-synthetic modification.Enhanced by 2.36 times compared to the parent MOF. researchgate.net

The effectiveness of these materials stems from the strong chelation between the amidoxime groups and uranyl ions. rsc.org Researchers have explored various strategies to enhance the performance of these materials, including increasing the density of amidoxime groups, optimizing the porous structure for better mass transfer, and introducing synergistic functional groups to improve selectivity and uptake capacity. nih.govacs.org For instance, the presence of both micropores and mesopores in some MOFs provides more exposed active sites, facilitating the adsorption of uranium. nih.gov The development of these advanced materials highlights the critical role of amidoxime-derived scaffolds in addressing significant energy and environmental challenges. rsc.org

Q & A

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer : Implement HAZOP studies to identify process hazards (e.g., exothermic reactions). Use in-line FTIR for real-time reaction monitoring. Follow ADR/RID/ADN transport regulations for hazardous intermediates. Document near-misses via ALARP (As Low As Reasonably Practicable) frameworks .

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